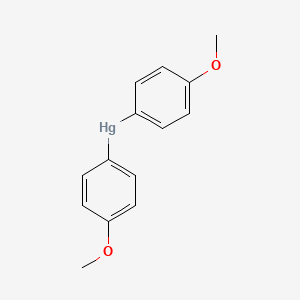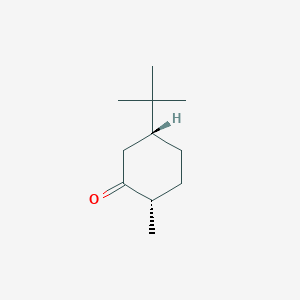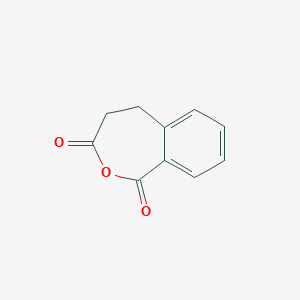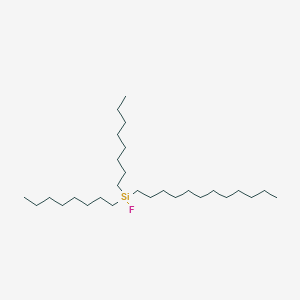
Dodecyl(fluoro)dioctylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl(fluoro)dioctylsilane is a chemical compound with the molecular formula C28H59FSi. It is a silane compound that features a dodecyl group, a fluoro group, and two octyl groups attached to a silicon atom. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl(fluoro)dioctylsilane typically involves the reaction of dodecylsilane with fluoroalkylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions. The final product is purified using techniques such as distillation or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(fluoro)dioctylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other halogens or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various functionalized silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecyl(fluoro)dioctylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological applications.
Industry: This compound is used in the production of coatings, adhesives, and sealants due to its unique properties .
Mechanism of Action
The mechanism of action of dodecyl(fluoro)dioctylsilane involves its interaction with molecular targets through its silane and fluoro groups. These interactions can lead to the modification of surfaces, the formation of stable bonds with other molecules, and the alteration of chemical properties. The pathways involved include covalent bonding, hydrogen bonding, and van der Waals interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dodecyl(fluoro)dioctylsilane include:
- Dodecylsilane
- Fluorooctylsilane
- Dioctylsilane
Uniqueness
This compound is unique due to the presence of both dodecyl and fluoro groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
6304-53-6 |
|---|---|
Molecular Formula |
C28H59FSi |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
dodecyl-fluoro-dioctylsilane |
InChI |
InChI=1S/C28H59FSi/c1-4-7-10-13-16-17-18-19-22-25-28-30(29,26-23-20-14-11-8-5-2)27-24-21-15-12-9-6-3/h4-28H2,1-3H3 |
InChI Key |
URDKFCXLELPMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
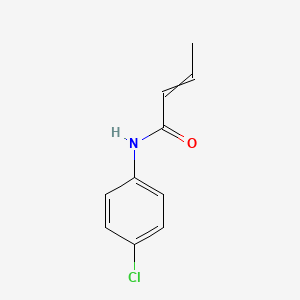
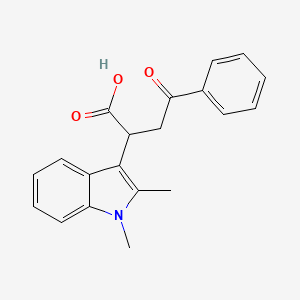
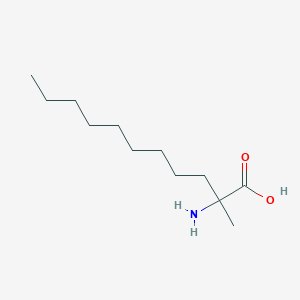
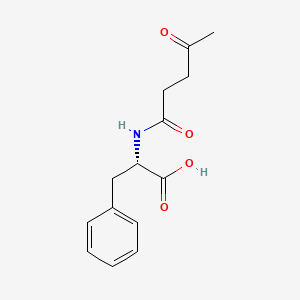
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
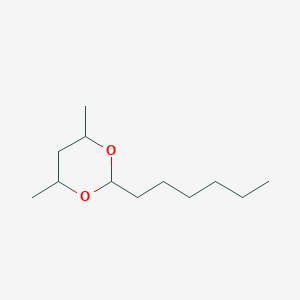
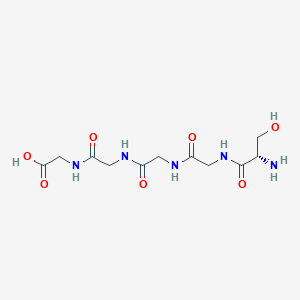
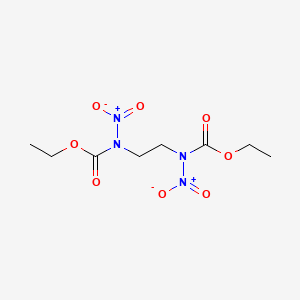
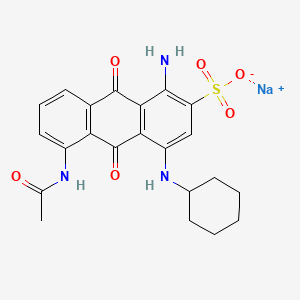
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
